molecular formula C11H16N2O4S B125152 Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate CAS No. 192118-08-4

Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate

Cat. No.: B125152
CAS No.: 192118-08-4
M. Wt: 272.32 g/mol
InChI Key: ZOZIYFMAJSPBLQ-UHFFFAOYSA-N
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Description

Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate is a synthetic compound widely employed in scientific research for various purposes. It is a solid substance that is colorless, odorless, and crystalline. This compound finds extensive applications in laboratory settings, particularly in the fields of biochemical and physiological studies .

Scientific Research Applications

Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate is extensively used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The precise mechanism of action of ESEC is believed to function as a competitive inhibitor of enzymes and an agonist of receptors . When interacting with enzymes, ESEC is thought to bind to the enzyme’s active site, hindering substrate binding and preventing catalytic reactions . In the case of receptors, it is presumed to bind to the receptor, triggering receptor activation and subsequent physiological responses .

Safety and Hazards

Ethyl carbamate, a related compound, is not acutely toxic to humans, as reflected by its use as a medicine . Acute toxicity studies show that the lowest fatal dose in rats, mice, and rabbits equals 1.2 g/kg or more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate typically involves the reaction of ethyl carbamate with 4-sulfamoylphenyl ethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

ethyl N-[2-(4-sulfamoylphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-2-17-11(14)13-8-7-9-3-5-10(6-4-9)18(12,15)16/h3-6H,2,7-8H2,1H3,(H,13,14)(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZIYFMAJSPBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172769
Record name Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192118-08-4
Record name Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192118084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl N-[2-(4-sulfamoylphenyl)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL (2-(4-SULFAMOYLPHENYL)ETHYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5ZP6BYQ3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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